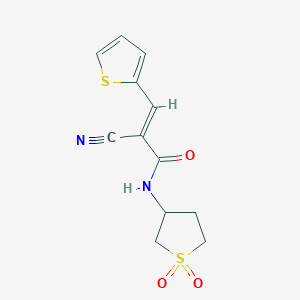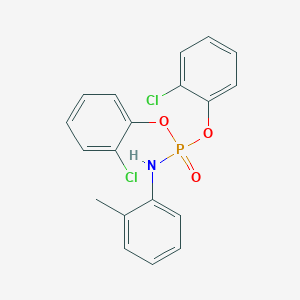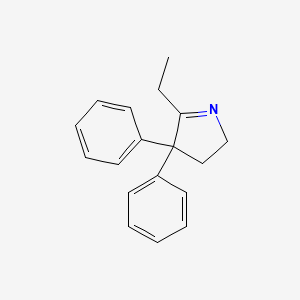![molecular formula C27H36N2O3 B11973862 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(décyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]benzamide est un composé organique complexe qui présente un noyau benzamide avec un substituant décyloxy et une partie isoindolinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(décyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]benzamide implique généralement plusieurs étapes :
Formation de la partie isoindolinone : Cela peut être réalisé par la cyclisation de l’anhydride phtalique avec une amine appropriée en conditions acides.
Attachement du groupe décyloxy : Le groupe décyloxy peut être introduit par une réaction d’éthérification utilisant du décanol et un groupe partant approprié tel que le chlorure de tosyle.
Formation du noyau benzamide : La dernière étape implique le couplage du dérivé isoindolinone avec un dérivé de chlorure de benzoyle en conditions basiques pour former la liaison benzamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l’utilisation de criblages à haut débit pour identifier les catalyseurs et les solvants les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la partie isoindolinone, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle du composé, les transformant potentiellement en alcools.
Substitution : Le noyau benzamide peut subir des réactions de substitution, en particulier la substitution aromatique électrophile, pour introduire divers substituants sur le cycle benzénique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs tels que des mélanges nitrants (pour la nitration) ou des halogènes (pour l’halogénation).
Principaux produits
Oxydation : Dérivés oxydés de la partie isoindolinone.
Réduction : Dérivés alcooliques du composé d’origine.
Substitution : Divers dérivés benzamides substitués en fonction du substituant introduit.
Applications de la recherche scientifique
Chimie médicinale : Le composé peut être exploré pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour ses interactions avec les cibles biologiques.
Science des matériaux : Sa structure unique peut se prêter à des applications dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Recherche biologique : Le composé peut être utilisé comme une sonde pour étudier diverses voies biochimiques et interactions.
Applications industrielles : Il peut trouver une utilisation dans la synthèse de polymères avancés ou comme précurseur d’autres molécules organiques complexes.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action du 4-(décyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]benzamide dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec diverses cibles moléculaires telles que les enzymes ou les récepteurs, inhibant ou activant potentiellement des voies spécifiques. La partie isoindolinone pourrait jouer un rôle crucial dans la liaison à ces cibles, tandis que le groupe décyloxy pourrait influencer la solubilité et la perméabilité membranaire du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide benzénique, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-éthyl-, ester éthylique
- Acide 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoïque
Unicité
Le 4-(décyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]benzamide est unique en raison de la présence du groupe décyloxy, qui peut modifier considérablement ses propriétés physiques et chimiques par rapport aux composés similaires. Cette unicité peut être mise à profit dans la conception de composés présentant des propriétés spécifiques souhaitées pour diverses applications.
Propriétés
Formule moléculaire |
C27H36N2O3 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
4-decoxy-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H36N2O3/c1-2-3-4-5-6-7-8-11-20-32-24-16-14-22(15-17-24)26(30)28-18-19-29-21-23-12-9-10-13-25(23)27(29)31/h9-10,12-17H,2-8,11,18-21H2,1H3,(H,28,30) |
Clé InChI |
ALYYZVRSZQAOBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)


